1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Catalog No.
S6760030
CAS No.
2640873-39-6
M.F
C13H15ClN4S
M. Wt
294.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-...

CAS Number

2640873-39-6

Product Name

1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

Molecular Formula

C13H15ClN4S

Molecular Weight

294.80 g/mol

InChI

InChI=1S/C13H15ClN4S/c1-10-15-16-13(19-10)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3

InChI Key

JXWVLOLBLTUMHC-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl

1-(4-Chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a chemical compound characterized by its unique structural features, which include a piperazine ring and a 1,3,4-thiadiazole moiety. The presence of these two distinct chemical groups is significant as they are commonly associated with various biological activities. The compound's molecular formula is C12H14ClN3SC_{12}H_{14}ClN_{3}S, and it has a molecular weight of approximately 273.78 g/mol. The chlorophenyl group contributes to its potential activity in medicinal chemistry, while the thiadiazole ring is known for its diverse pharmacological properties.

Potential Research Area:

1-Cl-4-(5-Me-TDZ)piperazine contains two interesting chemical moieties: a piperazine ring and a 1,3,4-thiadiazole ring. These structures are found in various biologically active molecules [, ]. Research into this specific compound appears to be limited, but scientific literature suggests potential for exploring its properties in the following area:

  • Medicinal Chemistry: Due to the presence of the aforementioned rings, researchers might explore 1-Cl-4-(5-Me-TDZ)piperazine as a scaffold for drug discovery. Scientists can substitute different chemical groups on the molecule to see if it interacts with specific biological targets [, ].
Typical for piperazine derivatives and thiadiazoles. Common reactions include:

  • Nucleophilic substitution reactions: The piperazine nitrogen atoms can act as nucleophiles, allowing for substitution with electrophiles.
  • Condensation reactions: The thiadiazole moiety can undergo condensation with aldehydes or ketones to form more complex structures.
  • Cyclization reactions: The compound can participate in cyclization processes to yield heterocyclic derivatives.

These reactions can lead to the synthesis of more complex analogs that may exhibit enhanced biological activities.

  • Antimicrobial properties: Similar compounds have shown efficacy against bacterial and fungal strains.
  • Anticancer effects: Some derivatives exhibit cytotoxicity towards cancer cell lines.
  • Neuroactive properties: Piperazine derivatives are frequently investigated for their effects on the central nervous system.

Further studies are necessary to elucidate the specific biological activities of this compound.

Synthesis of 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can be approached through several methods:

  • Multi-step synthesis:
    • Starting from 4-chlorophenylpiperazine, a reaction with an appropriate thiadiazole precursor can be conducted under controlled conditions (e.g., temperature and solvent) to yield the target compound.
  • One-pot synthesis:
    • Utilizing a combination of reactants in a single reaction vessel can streamline the synthesis process, potentially increasing yield and reducing reaction time.
  • Green chemistry approaches:
    • Employing eco-friendly solvents and catalysts during synthesis can enhance sustainability while maintaining efficiency.

These methods highlight the versatility in synthesizing this compound while considering environmental impacts.

The applications of 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine span various fields:

  • Pharmaceutical development: As a potential lead compound for drug discovery targeting infectious diseases or cancer.
  • Agricultural chemistry: Investigated for use in developing new agrochemicals due to possible antifungal or antibacterial properties.
  • Material science: Its unique structure may lend itself to applications in creating novel materials or coatings.

Interaction studies involving 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine focus on its binding affinity with biological targets such as enzymes or receptors. These studies are critical for understanding:

  • Mechanism of action: How the compound interacts at the molecular level with target proteins.
  • Synergistic effects: Potential interactions with other drugs that could enhance therapeutic outcomes.

Such studies are essential for assessing the safety and efficacy profile of this compound in medicinal applications.

Several compounds share structural similarities with 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(4-Chlorophenyl)-1,3,4-thiadiazoleContains thiadiazole moietyKnown for antimicrobial activity
1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazinePiperazine linked to trifluoromethyl thiadiazoleExhibits neuroactive properties
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amineThiadiazole with amino groupPotential anticancer effects
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleAmino group attached to thiadiazoleInvestigated for its role in drug development
5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-aminesSimilar structure but different phenyl substitutionVariability in biological activity

These compounds illustrate the diversity within the thiadiazole class and highlight the unique aspects of 1-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine regarding its specific structural features and potential applications. Further research into these compounds will enhance understanding of their respective roles in medicinal chemistry and related fields.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

294.0705954 g/mol

Monoisotopic Mass

294.0705954 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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